4-methyl-N-((5-methylisoxazol-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-methyl-N-((5-methylisoxazol-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-((5-methylisoxazol-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The synthesis begins with the preparation of the 5-methylisoxazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Thiadiazole Ring: The next step involves the synthesis of the 1,2,3-thiadiazole ring. This can be done by reacting thiosemicarbazide with a suitable carboxylic acid derivative under dehydrating conditions.
Coupling Reaction: The final step is the coupling of the 5-methylisoxazole ring with the 1,2,3-thiadiazole ring. This is typically achieved through a nucleophilic substitution reaction, where the isoxazole ring is introduced to the thiadiazole ring in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-((5-methylisoxazol-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the isoxazole or thiadiazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, electrophiles, and solvents like dichloromethane or dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-methyl-N-((5-methylisoxazol-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Agricultural Chemistry: It is investigated for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Material Science: The compound is explored for its use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-methyl-N-((5-methylisoxazol-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity, block receptor binding, or interfere with DNA replication, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-((5-methylisoxazol-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
- 4-methyl-N-((5-methylisoxazol-4-yl)methyl)-1,2,3-thiadiazole-5-carboxylate
- 4-methyl-N-((5-methylisoxazol-4-yl)methyl)-1,2,3-thiadiazole-5-thiol
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c1-5-8(16-13-12-5)9(14)10-3-7-4-11-15-6(7)2/h4H,3H2,1-2H3,(H,10,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSBUSCTHRMASD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=C(ON=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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